6-Bromo-2-naphthyl2-fluorobenzoate

Description

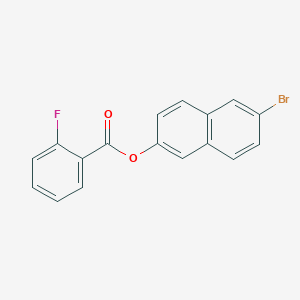

6-Bromo-2-naphthyl 2-fluorobenzoate is a halogenated aromatic ester comprising a naphthyl moiety substituted with bromine at the 6-position and a fluorobenzoate ester group at the 2-position. This compound is structurally significant due to the electron-withdrawing effects of bromine and fluorine, which influence its reactivity and physical properties.

Properties

Molecular Formula |

C17H10BrFO2 |

|---|---|

Molecular Weight |

345.2 g/mol |

IUPAC Name |

(6-bromonaphthalen-2-yl) 2-fluorobenzoate |

InChI |

InChI=1S/C17H10BrFO2/c18-13-7-5-12-10-14(8-6-11(12)9-13)21-17(20)15-3-1-2-4-16(15)19/h1-10H |

InChI Key |

LXEPEMHKUATJKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Benzoate Esters

Ethyl 5-bromo-2-fluorobenzoate ():

- Structural Differences : The ethyl ester group and bromine at the 5-position (vs. 6-bromo-naphthyl in the target compound) result in distinct steric and electronic profiles.

- Reactivity : Ethyl esters generally exhibit lower hydrolysis stability compared to bulkier naphthyl esters due to increased steric hindrance in the latter.

- Applications : Primarily used as intermediates in Suzuki-Miyaura cross-coupling reactions, whereas naphthyl-based esters may serve as precursors for fluorescent probes (e.g., PRODAN derivatives) .

Methyl 4-chloro-2-methylbenzoate ():

- Substituent Effects : The chlorine atom and methyl group at the 4- and 2-positions, respectively, reduce electrophilicity compared to the bromine-fluorine combination in 6-bromo-2-naphthyl 2-fluorobenzoate.

- Solubility : Methyl esters typically have higher solubility in polar solvents than naphthyl esters, which are more lipophilic .

Brominated Naphthol Derivatives

-

- Functional Group Contrast : The absence of the fluorobenzoate ester group makes 6-bromo-2-naphthol more reactive in nucleophilic substitution (e.g., etherification or sulfonation).

- Applications : A key precursor for synthesizing 6-fluoro-2-naphthoic acid and nafamostat mesylate, highlighting its role in medicinal chemistry .

2-Bromo-6-fluoronaphthalene ():

- Electronic Properties : The fluorine atom at the 6-position enhances electron deficiency, favoring electrophilic aromatic substitution at the bromine site. This contrasts with the ester-containing target compound, where reactivity is directed toward the benzoate group.

Fluorinated Aromatic Compounds

- 1-Chloro-2-(difluoromethyl)-3-fluorobenzene ():

- Comparative Stability : The difluoromethyl group introduces greater hydrolytic stability than the ester linkage in 6-bromo-2-naphthyl 2-fluorobenzoate.

- Thermal Properties : Fluorinated benzenes generally exhibit higher volatility, whereas naphthyl esters are more thermally stable due to extended conjugation .

Key Research Findings

- Electronic Effects: The bromine atom in 6-bromo-2-naphthyl 2-fluorobenzoate deactivates the aromatic ring, directing electrophilic attacks to the fluorobenzoate group. This contrasts with non-brominated analogs like methyl 4-chloro-2-methylbenzoate, where substitution occurs at the chloro site .

- Steric Hindrance : The naphthyl group imposes significant steric bulk, reducing reaction rates in ester hydrolysis compared to smaller esters (e.g., ethyl or methyl benzoates) .

- Fluorophore Potential: Structural similarity to PRODAN (a fluorescent probe derived from 6-bromo-2-naphthol) suggests that 6-bromo-2-naphthyl 2-fluorobenzoate could exhibit tunable fluorescence properties, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.